

"1-(3-Bromo-4-hydroxyphenyl)ethanone" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromo-4-hydroxyphenyl)ethanone
Cat. No.:	B157224

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Bromo-4-hydroxyphenyl)ethanone**

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of **1-(3-Bromo-4-hydroxyphenyl)ethanone**. This guide is structured to provide not just data, but also contextual insights into its handling, reactivity, and application, ensuring a thorough understanding for its use in a laboratory and developmental setting.

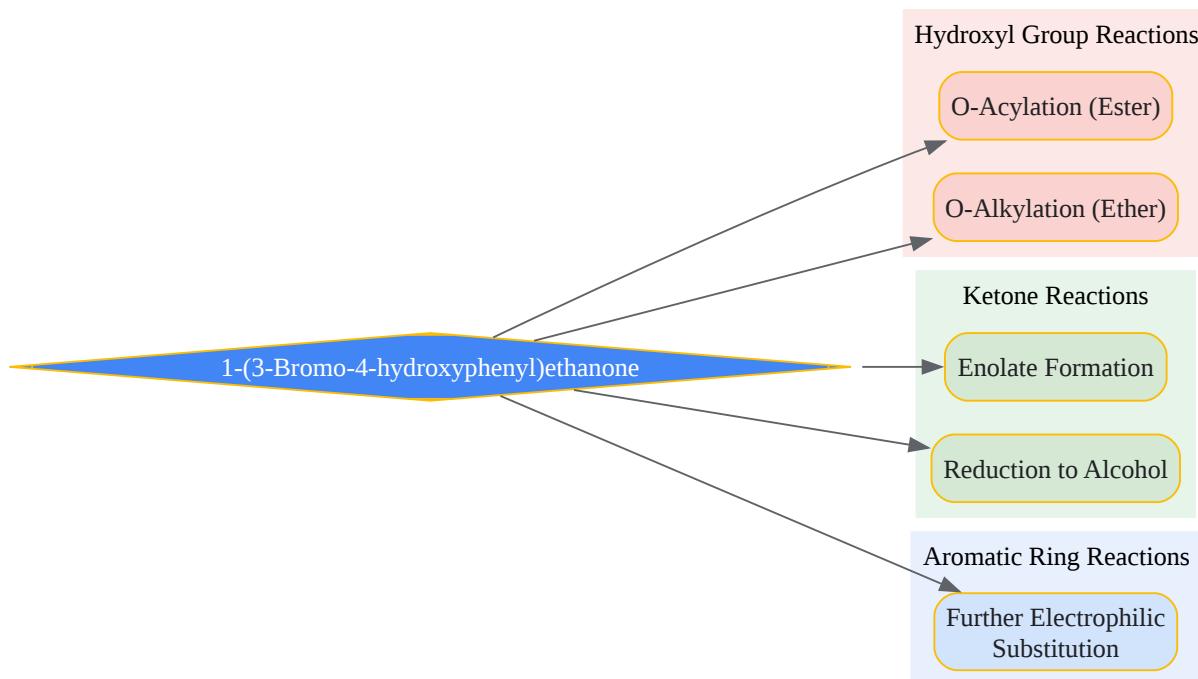
Core Identification and Molecular Structure

1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3'-Bromo-4'-hydroxyacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its utility in medicinal chemistry is significant, acting as a foundational scaffold for more complex molecules.^[3]

Key Identifiers:

- IUPAC Name: **1-(3-bromo-4-hydroxyphenyl)ethanone**^[1]
- CAS Number: 1836-06-2^{[1][4]}
- Molecular Formula: C₈H₇BrO₂^[1]
- Molecular Weight: 215.04 g/mol ^[1]

- Synonyms: 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[1][2]


Below is the two-dimensional representation of its molecular structure.

Caption: General experimental workflow for synthesis and analysis.

Reactivity and Synthetic Potential

The chemical behavior of **1-(3-Bromo-4-hydroxyphenyl)ethanone** is dictated by its three main functional regions: the phenolic hydroxyl group, the acetyl group, and the substituted aromatic ring.

- Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy for modifying the molecule's properties or for protecting the hydroxyl group during subsequent reactions.
- Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol. The α -carbon (the methyl group) is weakly acidic and can be deprotonated to form an enolate, allowing for reactions such as aldol condensations or α -halogenation under specific conditions.
- Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the acetyl and bromo substituents. The positions ortho and para to the hydroxyl group are electronically enriched. However, steric hindrance from the adjacent acetyl and bromo groups influences the regioselectivity of further electrophilic aromatic substitution reactions.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for the title compound.

Synthesis Protocol Overview

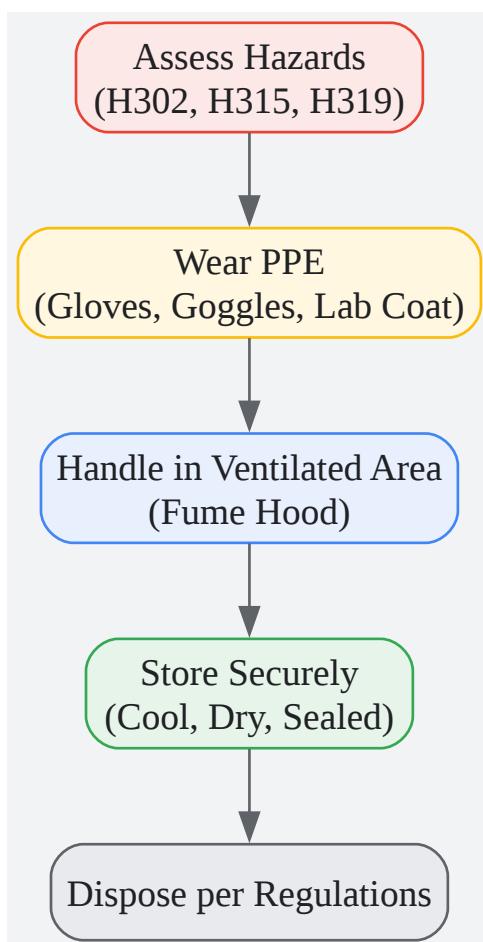
A common and direct method for the synthesis of related brominated hydroxyacetophenones involves the electrophilic bromination of the corresponding hydroxyacetophenone precursor. [5] [6] For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone involves dissolving 4-hydroxyacetophenone in a suitable solvent like chloroform or ether, followed by the dropwise addition of bromine at a controlled temperature. [3][6] **Illustrative Experimental Protocol** (Adapted for a related isomer):

- Dissolution: Dissolve the starting material, 4-hydroxyacetophenone, in a suitable solvent (e.g., ether) in a flask and cool the solution to 0°C. [3] 2. Bromination: Add bromine dropwise

to the cooled, stirring solution over a period of 20-30 minutes. [3]3. Reaction: Continue stirring the mixture for at least one hour at 0°C to ensure the reaction goes to completion. [3]4. Work-up: Quench the reaction with water. The organic layer is separated, washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. [3][6]5. Purification: The crude solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product. [3] Causality Note: The use of a non-polar solvent and low temperature helps to control the reactivity of bromine and minimize side reactions. The aqueous wash with bicarbonate is crucial to remove acidic byproducts (HBr) and any unreacted bromine, facilitating the isolation of a pure product.

Role in Drug Development and Research

Hydroxyacetophenone derivatives are significant in medicinal chemistry. [7][8][9] **1-(3-Bromo-4-hydroxyphenyl)ethanone** and its isomers serve as critical building blocks for a variety of biologically active compounds.


- Enzyme Inhibitors: The α -bromoketone functionality present in isomers like 2-bromo-4'-hydroxyacetophenone makes it a precursor for covalent inhibitors of enzymes, particularly protein tyrosine phosphatases (PTPs), which are key regulators in cellular signaling pathways. [3]*
- Antimicrobial Agents: The hydroxyacetophenone scaffold has been explored for the development of antibacterial and antifungal agents. [3][7]*
- Heterocyclic Synthesis: The reactive nature of the molecule allows for its use in constructing various heterocyclic systems, which are core structures in many pharmaceutical drugs. [3]
- For example, the α -bromoketone can react with phenylthiourea in a Hantzsch thiazole synthesis. [3]*
- Antioxidant Properties: Phenolic compounds are known for their antioxidant properties, and derivatives of hydroxyacetophenone have been studied for their ability to scavenge free radicals. [7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **1-(3-Bromo-4-hydroxyphenyl)ethanone** is essential. It is classified as a hazardous substance. [1][10] GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark) [4]*
- Signal Word: Warning [1][4]*
- Hazard Statements:

- H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] Recommended Safety and Handling Protocols:
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [11][12]* Ventilation: Use only in a well-ventilated area. Avoid breathing dust. [10] [12]* Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. [10][11]* Storage: Keep containers securely sealed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][10][11]* Spills: For minor spills, remove ignition sources, absorb with inert material (sand, earth), and place in a suitable container for disposal. [10]

[Click to download full resolution via product page](#)

Caption: Recommended safety workflow for handling the compound.

References

- PubChem. (n.d.). **1-(3-Bromo-4-hydroxyphenyl)ethanone**. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone.
- PubChem. (n.d.). 1-(3-Bromo-4-ethylphenyl)ethanone. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.
- Solubility of Things. (n.d.). 4'-Hydroxyacetophenone.
- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- [13C NMR].
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central.
- Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone.
- Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.
- PubChemLite. (n.d.). **1-(3-bromo-4-hydroxyphenyl)ethanone**.
- HDH Chemicals. (n.d.). 3'-Bromo-4'-hydroxyacetophenone, min 98%.
- SACH BIOTECH. (2025). 4-Hydroxyacetophenone Applications and Performance in Modern Industries.
- Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-bromo-4-hydroxyphenyl)ethanone - CAS:1836-06-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 [sigmaaldrich.com]

- 5. cbijournal.com [cbijournal.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]
- 8. Properties Of CAS No.: 99-93-4 4-Hydroxyacetophenone For Sale [hqsqchem.com]
- 9. valencelabs.co [valencelabs.co]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. ["1-(3-Bromo-4-hydroxyphenyl)ethanone" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com